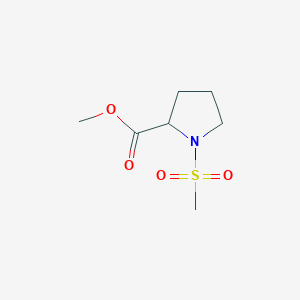

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate

Vue d'ensemble

Description

“Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C7H13NO4S . It has a molecular weight of 207.25 .

Molecular Structure Analysis

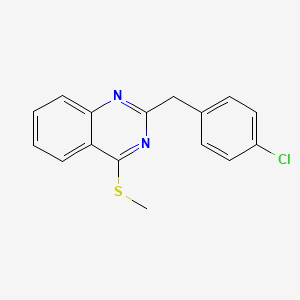

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methylsulfonyl group and a carboxylate group .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Chemical Synthesis and Modification

Methylsulfenylation of 1-substituted pyrroles and indoles using derivatives like 1-(methylthio)morpholine showcases the chemical synthesis and modification capabilities of similar structures to Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate. These processes are crucial for creating various substituted pyrroles and indoles, which have applications in pharmaceuticals and materials science (Gilow et al., 1991).

Ionic Liquids and Catalysis

The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the use of similar sulfonate structures in creating novel, mild, and efficient ionic liquids. These ionic liquids serve as bi-functional catalysts for the synthesis of organic compounds, showcasing a potential application area for this compound in facilitating chemical reactions (Tamaddon & Azadi, 2018).

Electrochemistry and Solid Electrolytes

A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were synthesized to explore their thermophysical characteristics for potential use as ionic liquids and solid electrolytes. This research area opens up potential applications for this compound in electrochemistry and battery technology, given its structural similarity to these compounds (Forsyth et al., 2006).

Pharmaceutical Applications

Although direct applications of this compound in pharmaceuticals were not found in the provided research, the synthesis and antimicrobial activities study of related compounds such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, despite showing no activity, indicates the ongoing interest in exploring sulfonamide derivatives for potential therapeutic uses. This suggests a potential for this compound to be investigated for similar applications (Ovonramwen, Owolabi, & Falodun, 2021).

Propriétés

IUPAC Name |

methyl 1-methylsulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDTDIFEQDIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2742116.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B2742124.png)

![ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)